2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid
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Overview
Description
2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions. For example, a protocol that enables the synthesis of highly substituted imidazole derivatives from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives.
Scientific Research Applications
2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives can inhibit the activity of certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-acetic acid,2-amino-4,5-dihydro: This compound is similar in structure but lacks the methyl group at the 4-position.
2-Methyl-5-nitroimidazole-1-acetic acid: This compound contains a nitro group at the 5-position, which imparts different chemical properties.
Uniqueness
2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific applications and effects.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-amino-2-(5-methyl-1H-imidazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(9-2-8-3)4(7)6(10)11/h2,4H,7H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
LIOPTBCOZGZWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(C(=O)O)N |
Origin of Product |
United States |
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